

# A Comprehensive Technical Guide to the Spectroscopic Data of Ethyl Diphenylphosphinite

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## Compound of Interest

Compound Name: Ethyl dibutylphosphinite

Cat. No.: B15469441

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This technical guide provides an in-depth overview of the spectroscopic data for Ethyl diphenylphosphinite (CAS No: 719-80-2), a versatile organophosphorus compound utilized as a key intermediate in pharmaceutical synthesis and as a precursor for photoinitiators. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Molecular Structure and Properties

Ethyl diphenylphosphinite, with the linear formula  $(C_6H_5)_2POC_2H_5$ , is a liquid at room temperature with a density of 1.066 g/mL at 25 °C and a refractive index of 1.59.<sup>[1]</sup> Its molecular weight is 230.24 g/mol.<sup>[1]</sup>

## Spectroscopic Data

The following sections summarize the key spectroscopic data for Ethyl diphenylphosphinite.

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds. For Ethyl diphenylphosphinite,  $^1H$ ,  $^{13}C$ , and  $^{31}P$  NMR are particularly informative.

Table 1:  $^1H$  NMR Spectroscopic Data for Ethyl Diphenylphosphinite

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.6 - 7.2	Multiplet	-	10H, Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
3.95	Doublet of quartets	J(H,H) = 7, J(P,H) = 10	2H, Methylene protons (-OCH <sub>2</sub> CH <sub>3</sub> )
1.30	Triplet	J(H,H) = 7	3H, Methyl protons (-OCH <sub>2</sub> CH <sub>3</sub> )
Solvent: CDCl <sub>3</sub>			

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for Ethyl Diphenylphosphinite

Chemical Shift ( $\delta$ ) ppm	Assignment
~140	C (ipso, P-C)
~130	C (ortho)
~128	C (meta)
~129	C (para)
~61	-OCH <sub>2</sub>
~16	-CH <sub>3</sub>
Note: These are predicted values and may differ from experimental results.	

Table 3: Predicted <sup>31</sup>P NMR Spectroscopic Data for Ethyl Diphenylphosphinite

Chemical Shift ( $\delta$ ) ppm	Assignment
~115	P

Note: This is a predicted value referenced to 85%  $\text{H}_3\text{PO}_4$  and may differ from experimental results.

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Ethyl diphenylphosphinite is expected to show characteristic absorption bands for the P-O-C linkage and the phenyl groups.

Table 4: Expected IR Absorption Bands for Ethyl Diphenylphosphinite

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3070 - 3010	Medium	C-H stretching (aromatic)
2980 - 2850	Medium	C-H stretching (aliphatic)
1590, 1480, 1435	Medium to Strong	C=C stretching (aromatic ring)
1070 - 1020	Strong	P-O-C stretching (asymmetric)
740 - 690	Strong	C-H out-of-plane bending (monosubstituted benzene)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data for Ethyl Diphenylphosphinite

m/z	Relative Intensity	Assignment
230	High	$[M]^+$ (Molecular ion)
202	Moderate	$[M - C_2H_4]^+$
185	High	$[(C_6H_5)_2P]^+$
154	Moderate	$[C_{12}H_{10}]^+$ (Biphenyl)
77	Moderate	$[C_6H_5]^+$

Note: These are predicted fragmentation patterns and may differ from experimental results.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Ethyl diphenylphosphinite can be synthesized by the reaction of diphenylphosphinous chloride with ethanol in the presence of a base like pyridine. The product is typically purified by Kugelrohr distillation.

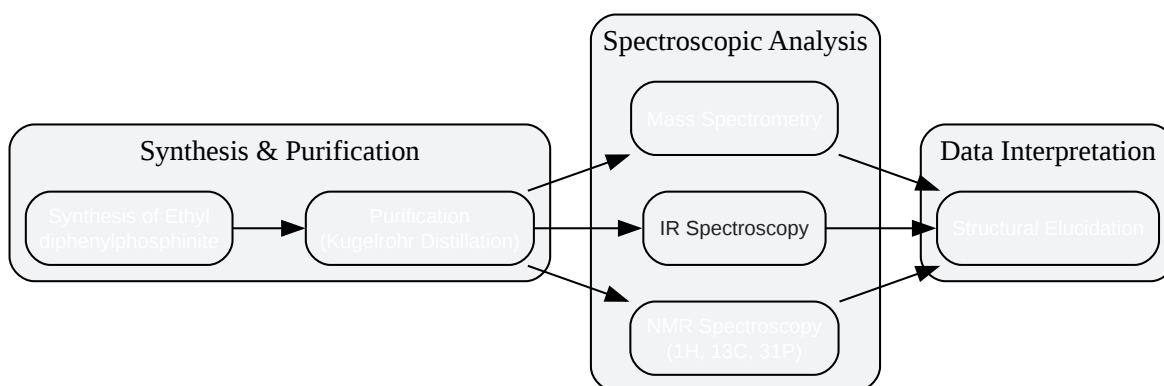
- **Sample Preparation:** A sample of Ethyl diphenylphosphinite (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) in a 5 mm NMR tube.
- **$^1H$  NMR:** The spectrum is acquired on a 400 MHz spectrometer. Data is collected with a  $30^\circ$  pulse width, a relaxation delay of 1 second, and 16 scans.
- **$^{13}C$  NMR:** The spectrum is acquired on the same instrument at 100 MHz. A proton-decoupled spectrum is obtained with a  $45^\circ$  pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{31}P$  NMR:** The spectrum is acquired at 162 MHz with proton decoupling. A  $30^\circ$  pulse width and a relaxation delay of 5 seconds are used. Chemical shifts are referenced to an external standard of 85%  $H_3PO_4$ .

A drop of neat Ethyl diphenylphosphinite liquid is placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean NaCl plates is recorded and subtracted from the sample spectrum.

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, which is maintained at a temperature of 200°C. The electron energy is set to 70 eV. The resulting ions are analyzed by a quadrupole mass analyzer.

## Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of Ethyl diphenylphosphinite.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of Ethyl diphenylphosphinite.

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## References

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